trans-1,2-Cyclohexanedicarboxylic acid

Catalog No.
S776935
CAS No.
2305-32-0
M.F
C8H12O4
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
trans-1,2-Cyclohexanedicarboxylic acid

CAS Number

2305-32-0

Product Name

trans-1,2-Cyclohexanedicarboxylic acid

IUPAC Name

(1R,2R)-cyclohexane-1,2-dicarboxylic acid

Molecular Formula

C8H12O4

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1

InChI Key

QSAWQNUELGIYBC-PHDIDXHHSA-N

SMILES

C1CCC(C(C1)C(=O)O)C(=O)O

Synonyms

(1R,2R)-rel-1,2-Cyclohexanedicarboxylic Acid; (±)-trans-1,2-Cyclohexanedicarboxylic Acid; NSC 31593

Canonical SMILES

C1CCC(C(C1)C(=O)O)C(=O)O

Isomeric SMILES

C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O

Organic Synthesis

Specific Scientific Field: Organic chemistry

Summary of the Application:

(1R,2R)-cyclohexane-1,2-dicarboxylic acid: serves as an essential intermediate in organic chemical synthesis. Researchers use it to construct more complex molecules through various reactions. Its chiral nature makes it particularly valuable for creating enantiomerically pure compounds.

Experimental Procedures: The synthesis of (1R,2R)-cyclohexane-1,2-dicarboxylic acid involves several steps:

    Resolution: Start with a racemic mixture of . This compound can be resolved into its enantiomers using a chiral reagent such as .

    Isolation: Separate the desired enantiomer, either or , in good isomeric purity.

    Characterization: Confirm the structure and purity of the isolated compound using spectroscopic techniques (e.g., NMR, IR, and mass spectrometry).

Results and Outcomes: Researchers obtain enantiomerically pure (1R,2R)-cyclohexane-1,2-dicarboxylic acid, which can subsequently be used as a building block for more complex molecules. This compound finds applications in drug synthesis, natural product chemistry, and materials science .

Citric Acid Cycle Derivative

Specific Scientific Field: Biochemistry and metabolism

Summary of the Application: Experimental Procedures:

    Production: The compound can be synthesized or extracted from natural sources.

    Characterization: Confirm its identity using spectroscopic methods (e.g., NMR, IR).

    Functional Studies: Investigate its role in cellular metabolism and energy production.

Trans-1,2-Cyclohexanedicarboxylic acid is an organic compound with the molecular formula C8H12O4. It is a dicarboxylic acid characterized by two carboxyl groups (-COOH) attached to a cyclohexane ring in a trans configuration. This structural arrangement contributes to its unique physical and chemical properties, including its melting point of approximately 228-230 °C and a boiling point around 262.49 °C . The compound is also known by other names such as trans-Hexahydrophthalic acid and has a CAS number of 2305-32-0 .

Typical of dicarboxylic acids:

  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to form cyclohexene derivatives.
  • Esterification: It reacts with alcohols to form esters, which are useful in various applications, including plastics and coatings.
  • Reduction: The compound can be reduced to produce corresponding alcohols or other derivatives.

These reactions highlight the versatility of trans-1,2-Cyclohexanedicarboxylic acid in organic synthesis and industrial applications.

Trans-1,2-Cyclohexanedicarboxylic acid can be synthesized through several methods:

  • Oxidation of Cyclohexene: Cyclohexene can be oxidized using potassium permanganate or similar oxidizing agents to yield the dicarboxylic acid.
  • Hydrolysis of Anhydrides: The corresponding anhydride can be hydrolyzed in the presence of water to produce trans-1,2-Cyclohexanedicarboxylic acid.
  • Diels-Alder Reaction: This compound can also be formed through Diels-Alder reactions involving suitable diene and dienophile combinations.

These methods provide a variety of pathways for synthesizing trans-1,2-Cyclohexanedicarboxylic acid in laboratory settings.

Trans-1,2-Cyclohexanedicarboxylic acid finds applications across various fields:

  • Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and polyamides.
  • Pharmaceuticals: The compound may serve as an intermediate in the synthesis of bioactive molecules.
  • Agricultural Chemicals: It can be utilized in formulating agrochemicals due to its reactivity and stability.

These applications underscore the compound's significance in both industrial and research contexts.

Trans-1,2-Cyclohexanedicarboxylic acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Maleic AcidC4H4O4Cis configuration; used in polymer production
Fumaric AcidC4H4O4Trans configuration; important in metabolic pathways
Phthalic AcidC8H6O4Aromatic structure; widely used in plasticizers
Hexahydrophthalic AcidC8H12O3Saturated derivative; used in resins and coatings

Trans-1,2-Cyclohexanedicarboxylic acid is unique due to its saturated cyclohexane structure and the specific arrangement of its carboxyl groups, distinguishing it from both aromatic and unsaturated dicarboxylic acids. This structural feature contributes to its distinct reactivity and utility in various chemical applications.

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

2305-32-0

Wikipedia

Trans-1,2-Cyclohexanedicarboxylic acid

General Manufacturing Information

1,2-Cyclohexanedicarboxylic acid, (1R,2R)-rel-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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